3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
CAS No.: 926268-91-9
Cat. No.: VC11641234
Molecular Formula: C19H12N2O4
Molecular Weight: 332.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 926268-91-9 |
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Molecular Formula | C19H12N2O4 |
Molecular Weight | 332.3 g/mol |
IUPAC Name | 3-naphthalen-1-yl-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Standard InChI | InChI=1S/C19H12N2O4/c22-17-14-9-8-12(18(23)24)10-15(14)20-19(25)21(17)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,25)(H,23,24) |
Standard InChI Key | VSXDUEQKPKJEOX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the tetrahydroquinazoline family, characterized by a partially saturated quinazoline ring system. Its structure includes:
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A quinazoline core (a bicyclic system combining benzene and pyrimidine rings) with ketone groups at positions 2 and 4.
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A naphthalen-1-yl group substituted at position 3, introducing aromatic bulk.
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A carboxylic acid moiety at position 7, enhancing polarity and reactivity .
Table 1: Key Molecular Descriptors
Property | Value |
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CAS Number | 926268-91-9 |
Molecular Formula | C₂₁H₁₄N₂O₄ |
Molecular Weight | 358.35 g/mol |
IUPAC Name | 3-naphthalen-1-yl-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
The presence of both hydrophobic (naphthalene) and hydrophilic (carboxylic acid) groups suggests amphiphilic behavior, which may influence its solubility and biological interactions .
Physicochemical Properties
Stability and Reactivity
The compound is stable under recommended storage conditions (room temperature, inert atmosphere) but may decompose upon exposure to strong oxidizers, yielding carbon and nitrogen oxides . Key reactivity considerations include:
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Acid-Base Behavior: The carboxylic acid group enables salt formation with bases.
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Thermal Sensitivity: Decomposition temperatures are unspecified, but analogous quinazolines typically degrade above 200°C.
Solubility and Partitioning
While experimental solubility data are unavailable, structural analogs exhibit:
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Limited water solubility due to the naphthalene group.
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Moderate solubility in polar organic solvents (e.g., DMSO, dimethylformamide) .
Synthesis and Production
Industrial-Scale Considerations
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Purity: Commercial samples are typically ≥95% pure, with impurities including unreacted intermediates or regioisomers.
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Scale-Up Challenges: Steric hindrance from the naphthalene group may reduce reaction yields, necessitating optimized catalytic systems .
Hazard Category | GHS Code & Description |
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Skin Irritation | H315 (Causes skin irritation) |
Eye Irritation | H319 (Causes serious eye irritation) |
Respiratory Toxicity | H335 (May cause respiratory irritation) |
Personal Protective Equipment (PPE)
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Gloves: Nitrile or neoprene.
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Eye Protection: Chemical goggles or face shield.
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Respiratory Protection: N95 mask or powered air-purifying respirator (PAPR) in poorly ventilated areas .
First Aid Measures
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Skin Contact: Wash with soap and water for 15 minutes; seek medical attention if irritation persists.
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Eye Exposure: Flush with water for 15 minutes; remove contact lenses if present.
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Inhalation: Move to fresh air; administer oxygen if breathing is labored .
Applications and Research Implications
Material Science
The conjugated π-system of the naphthalene-quinazoline framework suggests utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume